molecular formula C17H18O6 B088876 Zeylanicin CAS No. 13761-05-2

Zeylanicin

Cat. No.: B088876
CAS No.: 13761-05-2
M. Wt: 318.32 g/mol
InChI Key: YLGLAOLTWCNDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeylanicin is a bioactive compound isolated from the bark of Cinnamomum zeylanicum L., a plant traditionally used for its antimicrobial and anti-inflammatory properties. For instance, in rat mammary carcinoma models, this compound significantly modulates apoptosis-related proteins (caspase-3, Bax, Bcl-2) and angiogenesis markers (VEGFA, VEGFR-2), reducing tumor growth at doses of 0.1 mg/kg and 1 mg/kg . Its mechanism involves inducing apoptosis (evidenced by increased caspase-3 activity) and suppressing proliferation (via reduced Ki67 expression) . Despite promising results, its pharmacokinetic profile, including bioavailability and metabolic pathways, remains understudied.

Properties

CAS No.

13761-05-2

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(3,8-dimethyl-14-oxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-2(6),3,13(16)-trien-7-yl) acetate

InChI

InChI=1S/C17H18O6/c1-8-7-20-14-13(8)11-6-10(16(19)22-11)4-5-12-17(3,23-12)15(14)21-9(2)18/h6-7,11-12,15H,4-5H2,1-3H3

InChI Key

YLGLAOLTWCNDOX-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C3C=C(CCC4C(C2OC(=O)C)(O4)C)C(=O)O3

Canonical SMILES

CC1=COC2=C1C3C=C(CCC4C(C2OC(=O)C)(O4)C)C(=O)O3

Origin of Product

United States

Comparison with Similar Compounds

Siccanin

Siccanin, a natural antifungal agent, shares a sesquiterpenoid backbone with zeylanicin but differs in functional groups. While this compound targets mammalian cancer cells, siccanin is primarily effective against dermatophytes (e.g., Trichophyton spp.) . Both compounds induce mitochondrial apoptosis but via distinct pathways: siccanin disrupts fungal ergosterol biosynthesis, whereas this compound upregulates pro-apoptotic Bax in mammalian cells .

Cinnamaldehyde

A major constituent of C. zeylanicum, cinnamaldehyde exhibits broad-spectrum antimicrobial and anticancer activity. Unlike this compound, which is administered intravenously in studies, cinnamaldehyde is orally bioavailable and acts via NF-κB inhibition.

Pharmacodynamic and Kinetic Profiles

Compound Source Primary Mechanism IC50 (Cancer Cells) Bioavailability
This compound C. zeylanicum bark Apoptosis induction (Bax↑, Bcl-2↓) 0.5 μM (MCF-7) Not reported
Siccanin Hormodendrum spp. Ergosterol synthesis inhibition 2.1 μM (Candida) Low (topical use)
Cinnamaldehyde Cinnamomum spp. bark NF-κB pathway suppression 25 μM (HeLa) 60–80% (oral)

Key Findings :

  • Efficacy: this compound demonstrates superior potency in mammary carcinoma models compared to cinnamaldehyde, requiring 50-fold lower concentrations for similar apoptotic effects .

Clinical and Regulatory Status

  • This compound: No clinical trials registered; research remains in the in vivo preclinical phase .
  • Siccanin : Approved in Japan for topical antifungal use since the 1970s but lacks data on systemic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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